1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline
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Overview
Description
1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system that includes a benzene ring, a tetrazole ring, and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline typically involves the reaction of 2,4-dichloroquinazoline with sodium azide, followed by nucleophilic aromatic substitution with amines at the C-5 position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group (e.g., chlorine) with a nucleophile (e.g., amine) at the C-5 position.
Azide-Alkyne Cycloaddition:
Common Reagents and Conditions
Reagents: Sodium azide, amines, copper(I) iodide.
Conditions: Solvents like DMF, temperatures ranging from room temperature to reflux conditions, and the presence of catalysts such as copper(I) iodide.
Major Products
The major products formed from these reactions include 5-amino derivatives of tetrazolo[1,5-a]quinazoline and 1,2,3-triazoles .
Scientific Research Applications
1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and photophysical properties.
Biological Research: The compound has shown promise as an antidepressant and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar fused ring system and have been studied for their antibacterial and antifungal properties.
Tetrazolo[1,5-a]quinolines: These compounds exhibit photochromic properties and are used in the development of sensors and other materials.
Uniqueness
1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline is unique due to its specific ring fusion and the presence of both tetrazole and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9N5 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
11,12,13,14,16-pentazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14-heptaene |
InChI |
InChI=1S/C12H9N5/c1-2-4-9-8(3-1)5-6-11-10(9)7-13-12-14-15-16-17(11)12/h1-6H,7H2,(H,13,14,16) |
InChI Key |
VVZHTYCWSHCZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)N4C(=NN=N4)N1 |
Origin of Product |
United States |
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